tris-(4-Chlorophenyl)-sulfonium chloride
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Overview
Description
Tris-(4-Chlorophenyl)-sulfonium chloride is an organosulfur compound characterized by the presence of three 4-chlorophenyl groups attached to a sulfonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris-(4-Chlorophenyl)-sulfonium chloride typically involves the reaction of tris-(4-chlorophenyl)phosphine with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium salt. The general reaction can be represented as follows: [ \text{(C}_6\text{H}_4\text{Cl)}_3\text{P} + \text{SCl}_2 \rightarrow \text{(C}_6\text{H}_4\text{Cl)}_3\text{S}+\text{Cl}- ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Tris-(4-Chlorophenyl)-sulfonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted sulfonium salts.
Scientific Research Applications
Tris-(4-Chlorophenyl)-sulfonium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tris-(4-Chlorophenyl)-sulfonium chloride involves its interaction with various molecular targets The sulfonium ion can act as an electrophile, reacting with nucleophilic sites on biomolecules This interaction can disrupt normal cellular functions, leading to antimicrobial or cytotoxic effects
Comparison with Similar Compounds
Tris-(4-Chlorophenyl)methanol: A related compound with similar structural features but different chemical properties.
Tris-(4-Chlorophenyl)methane: Another structurally related compound with distinct reactivity.
Comparison: Tris-(4-Chlorophenyl)-sulfonium chloride is unique due to the presence of the sulfonium ion, which imparts distinct chemical reactivity compared to its methanol and methane analogs. The sulfonium ion’s electrophilic nature allows for unique interactions with nucleophiles, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C18H12Cl4S |
---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
tris(4-chlorophenyl)sulfanium;chloride |
InChI |
InChI=1S/C18H12Cl3S.ClH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;1H/q+1;/p-1 |
InChI Key |
WZVFMENTBPLKRY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Cl-] |
Origin of Product |
United States |
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